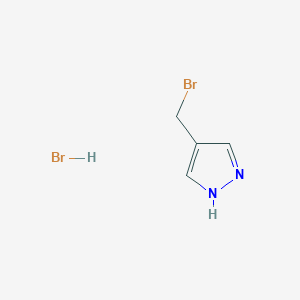

4-(bromomethyl)-1H-pyrazole hydrobromide

Description

Properties

IUPAC Name |

4-(bromomethyl)-1H-pyrazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c5-1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOQRYQVKSOUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803585-00-3 | |

| Record name | 4-(bromomethyl)-1H-pyrazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure:

- Reagents:

- 1-Methyl-1H-pyrazole

- Bromine (Br₂)

- Solvent: Acetic acid or other polar aprotic solvents such as dichloromethane

- Conditions:

- Temperature: 0°C to room temperature

- Reaction time: Several hours, monitored via TLC or GC-MS

Process:

- Dissolve 1-methyl-1H-pyrazole in acetic acid under stirring.

- Add bromine dropwise while maintaining the temperature at 0°C to prevent over-bromination.

- Stir the mixture for several hours, allowing bromination at the methyl group attached to the pyrazole ring.

- Quench the reaction with water or a suitable base to neutralize excess bromine.

- Extract the product with an organic solvent, then purify via recrystallization or chromatography.

- Convert the free base to hydrobromide salt by treating with hydrobromic acid (HBr) in aqueous solution.

Research Data:

A study indicates that bromination under these conditions yields high selectivity for the bromomethyl derivative with minimal over-bromination, achieving yields of approximately 75–85%.

Alternative Bromination Using N-Bromosuccinimide (NBS)

Overview:

NBS is a milder brominating agent that can facilitate selective benzylic or methyl bromination, especially when radical mechanisms are preferred.

Procedure:

- Reagents:

- 1-Methyl-1H-pyrazole

- N-Bromosuccinimide (NBS)

- Radical initiator: AIBN (azobisisobutyronitrile) or peroxide

- Solvent: Acetonitrile or carbon tetrachloride

Process:

- Dissolve 1-methyl-1H-pyrazole in the solvent.

- Add NBS and a catalytic amount of radical initiator.

- Reflux the mixture under inert atmosphere (nitrogen or argon).

- Monitor reaction progress via TLC.

- Upon completion, quench the reaction, extract, and purify as above.

- Convert to hydrobromide salt with HBr.

- Milder conditions

- Greater selectivity for methyl bromination

- Reduced risk of over-bromination or side reactions.

Conversion to Hydrobromide Salt

The brominated pyrazole derivative is converted into its hydrobromide salt through acid treatment:

- Dissolve the brominated compound in hydrobromic acid or treat with excess HBr in aqueous solution.

- Recrystallize the salt from ethanol or acetone to obtain pure 4-(bromomethyl)-1H-pyrazole hydrobromide.

Data Table: Summary of Preparation Methods

| Method | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Bromination with Bromine | Bromine, pyrazole | Acetic acid | 0°C to RT, several hours | 75–85 | High selectivity, scalable |

| Bromination with NBS | NBS, radical initiator | Acetonitrile | Reflux, inert atmosphere | 70–80 | Milder, selective |

| Hydrobromide Formation | HBr | Water or ethanol | Room temperature | Quantitative | Final salt formation |

Research Findings and Optimization

Recent research emphasizes the importance of controlling reaction temperature and reagent equivalents to maximize yield and purity. For instance, a study on pyrazole derivatives indicates that maintaining low temperatures during bromination minimizes byproduct formation and enhances selectivity.

Furthermore, the choice of solvent significantly influences the reaction pathway. Acetic acid is preferred for its dual role as solvent and reaction medium, facilitating smooth bromination with minimal side reactions.

Industrial Considerations

For large-scale synthesis, continuous flow reactors are recommended to improve safety and control over exothermic bromination reactions. Purification by recrystallization from ethanol or acetone ensures high purity suitable for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1H-pyrazole hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted pyrazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of azido, thiocyanato, or amino-substituted pyrazole derivatives.

Oxidation Reactions: Formation of pyrazole carboxylic acids or aldehydes.

Reduction Reactions: Formation of methyl-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a fundamental intermediate in synthesizing more complex pyrazole derivatives. Its unique bromomethyl substitution allows for selective functionalization, making it valuable in synthetic organic chemistry.

- Coordination Chemistry : The compound is explored for developing new ligands that can form stable complexes with metal ions, which are essential in catalysis and material science.

Biology

- Bioactive Molecule : Research indicates that 4-(bromomethyl)-1H-pyrazole hydrobromide exhibits potential antimicrobial, antifungal, and anticancer properties. Studies have shown it can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 62.5 µg/mL .

- Mechanism of Action : The bromomethyl group can undergo nucleophilic substitution reactions, interacting with biological macromolecules like enzymes and receptors, potentially modulating biochemical pathways and cellular processes.

Medicine

- Pharmaceutical Development : The compound is investigated as a precursor for synthesizing pharmaceutical agents with therapeutic effects. Its ability to modify biological targets makes it a candidate for drug development aimed at various diseases .

Industry

- Agrochemicals and Dyes : Beyond its applications in research, it is utilized in producing agrochemicals and dyes, contributing to advancements in agricultural science and materials chemistry .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- A study published in a peer-reviewed journal demonstrated its efficacy against resistant bacterial strains, suggesting its role as a lead compound for developing new antibiotics.

- Another investigation focused on its anticancer properties, revealing that derivatives of this compound could inhibit tumor cell proliferation through specific molecular interactions.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1H-pyrazole hydrobromide involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that can interact with biological macromolecules such as enzymes and receptors. These interactions can result in the modulation of biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 4-(bromomethyl)-1H-pyrazole hydrobromide and related pyrazole derivatives:

Key Observations :

- Substituent Position : The bromomethyl group in the target compound (4-position) contrasts with analogs like 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole, which features a hydroxyl group and phenyl ring .

- Reactivity : Bromomethyl groups enhance electrophilic reactivity, making them suitable for further alkylation or coupling reactions, whereas nitro or hydroxyl groups modify electronic properties and hydrogen-bonding capabilities .

- Counterion Effects : Hydrobromide salts (e.g., in ) improve solubility in polar solvents compared to neutral pyrazoles.

Spectroscopic and Physical Properties

Notes:

Biological Activity

4-(Bromomethyl)-1H-pyrazole hydrobromide (CAS No. 1803585-00-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromomethyl group attached to the pyrazole ring, which is known to influence its reactivity and biological activity. Its molecular formula is , with significant implications for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions, which can modulate enzyme activity and cellular processes.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 62.5 µg/mL against certain pathogens .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds derived from the pyrazole scaffold have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. A study highlighted that specific pyrazole hybrids exhibited selectivity towards cancer cells over normal cells, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazoles have also been recognized for their anti-inflammatory properties. Some derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, making them candidates for further development in treating inflammatory diseases .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound was tested against multiple strains of Salmonella spp. The results demonstrated a significant reduction in biofilm formation and cell viability at effective concentrations, showcasing its potential as an antimicrobial agent .

Cytotoxicity Evaluation

A cytotoxicity assessment using HeLa and Vero cell lines revealed that related compounds did not exhibit mutagenic potential at tested concentrations. Specifically, compound 1 from the study retained 100% cell viability at certain dosages, indicating a favorable safety profile .

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its bioavailability and therapeutic potential. Studies suggest that similar compounds undergo hepatic metabolism, which may influence their efficacy and toxicity profiles .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(bromomethyl)-1H-pyrazole hydrobromide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of the pyrazole precursor using hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions. For example, bromomethylation of pyrazole derivatives often employs anhydrous dimethylacetamide (DMA) as a solvent, with reaction times ranging from 24–72 hours at 55–60°C under inert gas (e.g., N₂) . Post-reaction neutralization with triethylamine (Et₃N) can improve yield by quenching excess HBr . Optimization requires monitoring via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 eq. brominating agent), and ensuring moisture-free conditions to avoid hydrolysis.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with saline or water for 10–15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from heat sources (e.g., sparks, open flames) due to potential decomposition at >100°C .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies bromomethyl (–CH₂Br) signals at δ ~4.3–4.5 ppm (¹H) and δ ~30–35 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₄H₅Br₂N₂, calculated m/z 252.896) .

- X-ray Crystallography : Resolves crystal packing and hydrogen bonding patterns, critical for confirming hydrobromide salt formation .

Advanced Research Questions

Q. How does this compound participate in multi-step syntheses of bioactive heterocycles?

- Methodological Answer : The bromomethyl group acts as an electrophilic alkylating agent. For instance, it reacts with amines (e.g., ethylenediamine) to form pyrazole-linked diamines, intermediates for anticancer or antimicrobial agents . In cross-coupling reactions (e.g., Suzuki-Miyaura), the bromide can be replaced with boronic acids to generate biaryl derivatives . Reaction efficiency depends on catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., THF vs. DMF) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs at >100°C, releasing HBr gas. Differential Scanning Calorimetry (DSC) shows exothermic peaks at 110–120°C .

- pH Sensitivity : Hydrolysis of the C–Br bond is accelerated in basic conditions (pH >9), forming 4-(hydroxymethyl)-1H-pyrazole. Stability studies using HPLC at pH 3–9 (37°C) reveal a half-life of <24 hours at pH 10 .

Q. How can computational methods predict reactivity and regioselectivity in reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) models predict electrophilic attack at the pyrazole N1 position due to higher electron density .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. ethanol) on reaction pathways, guiding solvent selection for SN2 substitutions .

Contradictions in Evidence

- Synthetic Yields : reports 60–70% yields using DMA and Et₃N , while suggests lower yields (~40%) for similar bromomethylpyrazole derivatives in THF . This discrepancy highlights solvent-dependent reactivity.

- Thermal Decomposition : cites decomposition at 110°C , whereas notes undefined thermal hazards for analogous brominated aldehydes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.